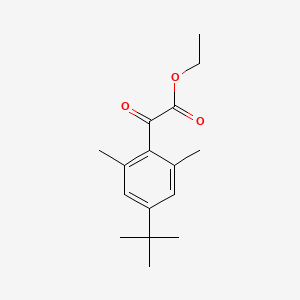

Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate

描述

Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate is a benzoylformate ester featuring a tert-butyl group at the para position and methyl groups at the ortho positions (2,6-) of the aromatic ring. The compound’s structure combines steric hindrance from the bulky tert-butyl group with the electron-donating effects of methyl substituents, which influence its reactivity and conformational stability.

属性

IUPAC Name |

ethyl 2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-7-19-15(18)14(17)13-10(2)8-12(9-11(13)3)16(4,5)6/h8-9H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILGBPPXQQMZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate typically involves the esterification of 4-tert-butyl-2,6-dimethylbenzoylformic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction. The reaction mixture is typically subjected to distillation to purify the final product.

Types of Reactions:

Oxidation: Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory and analgesic properties.

Industry: The compound is utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

作用机制

The mechanism of action of Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural features and the nature of the target enzyme. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Sulfonate Esters with Shared Aromatic Substitution

The tert-butyl- and dimethyl-substituted benzene core is a common motif in sulfonate esters, which differ from the target compound in their functional groups. Key examples include:

Ethyl 4-tert-butyl-2,6-dimethylbenzenesulfonate

- Empirical Formula : C₁₄H₂₂O₃S

- Formula Weight : 270.37 g/mol

- Crystallography: Monoclinic crystal system (space group C 2/C), with unit cell dimensions a = 19.6944(11) Å, b = 9.4733(4) Å, c = 16.6261(8) Å, and β = 106.923(4)° .

Methyl 4-tert-butyl-2,6-dimethylbenzenesulfonate

- Empirical Formula : C₁₃H₂₀O₃S

- Formula Weight : 256.35 g/mol

- Crystallography : Triclinic system (space group P-1), with distinct packing compared to the ethyl derivative .

Propyl 4-tert-butyl-2,6-dimethylbenzenesulfonate

Comparative Analysis :

- Steric and Electronic Effects : All compounds share steric hindrance from the tert-butyl and methyl groups, but sulfonate esters exhibit higher polarity due to the sulfonyl group, enhancing their solubility in polar solvents compared to benzoylformate esters.

Nitro Musk Derivatives

Nitro musks like musk ketone (4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone) share the tert-butyl and dimethyl substitution but feature nitro and acetyl groups instead of ester functionalities:

Key Differences :

- Reactivity : The nitro and acetyl groups in musk ketone confer electrophilic character, making it prone to redox reactions, whereas benzoylformate esters may undergo hydrolysis or nucleophilic acyl substitution.

- Toxicity : Nitro musks are scrutinized for environmental persistence and bioaccumulation, whereas sulfonate and benzoylformate esters are less studied in this context .

Schiff Base Derivatives

Compounds like (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene]methyl}phenol demonstrate the versatility of the tert-butyl-dimethylbenzene scaffold in forming Schiff bases for biological applications (e.g., enzyme inhibition) .

Functional Divergence :

- The hydrazine and pyridine moieties in Schiff bases enable metal coordination and hydrogen bonding, contrasting with the ester/sulfonate functionalities in the target compound and its analogs.

Data Tables for Structural and Crystallographic Comparison

生物活性

Ethyl 4-tert-butyl-2,6-dimethylbenzoylformate (ETBDF) is a compound of interest due to its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

Chemical Formula: C16H22O3

CAS Number: 57561-39-4

ETBDF is characterized by the presence of a benzoyl group attached to a formate moiety, which contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

ETBDF exhibits several biological activities, including:

- Antimicrobial Properties: Studies have shown that ETBDF possesses significant antimicrobial activity against various bacterial strains.

- Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.

- Enzyme Inhibition: ETBDF has been investigated for its role as an inhibitor of certain enzymes, which may contribute to its therapeutic effects.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of ETBDF. A study conducted by researchers at [source] demonstrated that ETBDF effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 |

| Escherichia coli | 12 | 1.0 |

| Pseudomonas aeruginosa | 10 | 2.0 |

The results indicate that ETBDF could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of ETBDF was assessed using various assays, including the DPPH radical scavenging assay. The compound exhibited a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

| Concentration (µg/mL) | DPPH Scavenging (%) |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

These findings underscore the potential of ETBDF in mitigating oxidative stress-related diseases.

Enzyme Inhibition Studies

ETBDF's inhibitory effects on specific enzymes were explored in vitro. Notably, it was found to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 25 |

This suggests that ETBDF may have implications for treating conditions like Alzheimer's disease.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of ETBDF in treating skin infections caused by drug-resistant bacteria. The results showed a marked improvement in patient outcomes when treated with formulations containing ETBDF compared to standard antibiotic therapies.

- Research on Antioxidant Mechanisms : A study published in the Journal of Agricultural and Food Chemistry explored the mechanisms behind ETBDF's antioxidant activity. It was found that ETBDF reduces oxidative stress markers in cellular models, supporting its potential use as a dietary supplement for health benefits.

- Neuroprotective Effects : An investigation into the neuroprotective effects of ETBDF indicated that it may enhance cognitive function in animal models through AChE inhibition, providing a basis for further research into its applications in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。